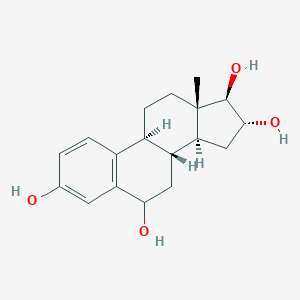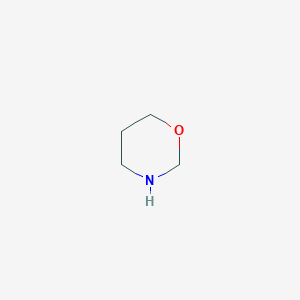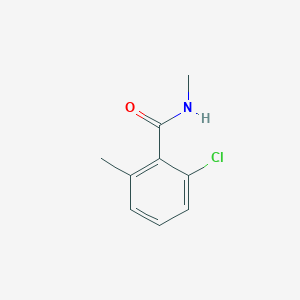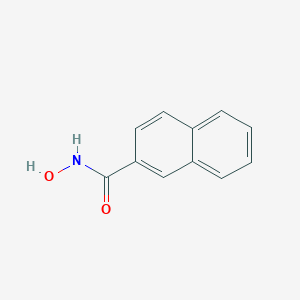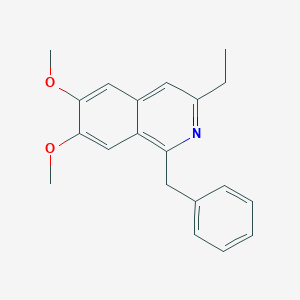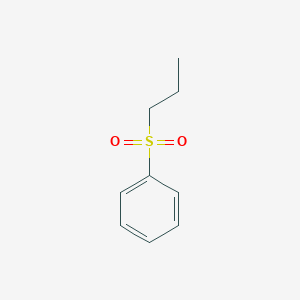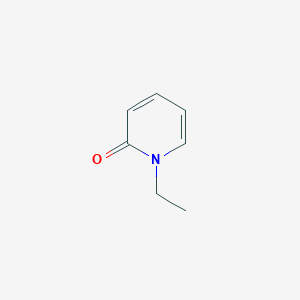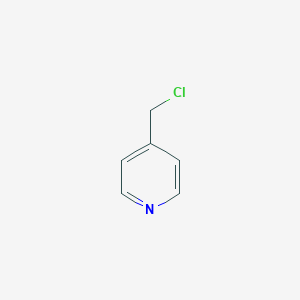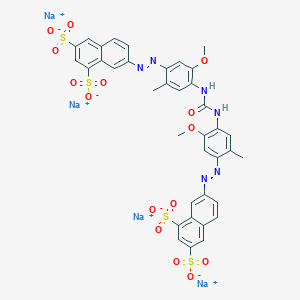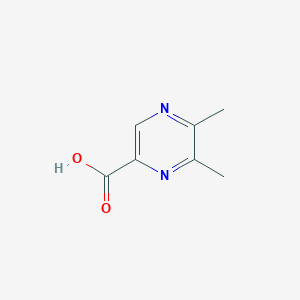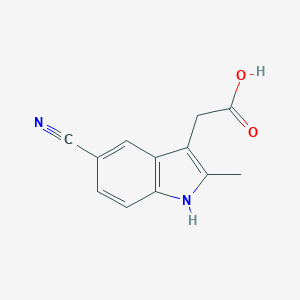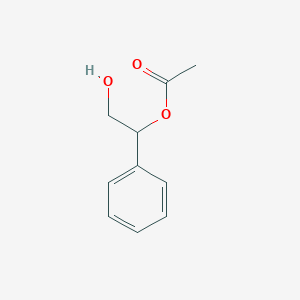
2-Hydroxy-1-phenylethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1-phenylethyl acetate, also known as phenylethyl acetate or PEA, is an organic compound that belongs to the family of phenethylamines. It is a colorless liquid with a floral and honey-like odor, commonly found in various fruits and flowers, such as roses, jasmine, and honey. PEA is widely used in the fragrance and flavor industry due to its pleasant aroma and taste. However, recent scientific research has revealed its potential applications in various fields, including medicine, food, and agriculture.
Mechanism Of Action
The exact mechanism of action of PEA is not fully understood. However, it is believed to act through various pathways, including the endocannabinoid system, the peroxisome proliferator-activated receptor-alpha (PPAR-α), and the transient receptor potential vanilloid 1 (TRPV1) channels. PEA has been found to activate these pathways, leading to the reduction of inflammation and pain and the protection of neurons.
Biochemical And Physiological Effects
PEA has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). PEA has also been found to reduce the production of reactive oxygen species (ROS) and increase the production of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). These effects contribute to the reduction of inflammation and oxidative stress.
Advantages And Limitations For Lab Experiments
PEA has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has a well-defined chemical structure and can be easily characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). PEA is also relatively safe and non-toxic, making it suitable for in vitro and in vivo experiments.
However, PEA also has some limitations for lab experiments. It is a relatively hydrophobic compound that can be difficult to dissolve in aqueous solutions. It also has a short half-life in vivo, which can limit its efficacy in some applications. Additionally, PEA can interact with other compounds in complex biological systems, making it difficult to study its specific effects.
Future Directions
There are several future directions for the research on PEA. One direction is to further investigate its potential applications in medicine, particularly in the treatment of inflammatory and neurodegenerative diseases. Another direction is to explore its potential applications in food and agriculture, particularly in the development of natural pesticides and fungicides. Additionally, further research is needed to understand the exact mechanism of action of PEA and its interactions with other compounds in complex biological systems.
Synthesis Methods
PEA can be synthesized through various methods, including esterification, Grignard reaction, and reduction of phenylacetic acid. The most common method is esterification, where phenylacetic acid and acetic anhydride are reacted in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified through distillation or recrystallization.
Scientific Research Applications
PEA has been extensively studied for its potential applications in medicine, food, and agriculture. In medicine, PEA has been found to possess anti-inflammatory, analgesic, and neuroprotective properties. It has been shown to reduce inflammation and pain in various animal models, including arthritis, neuropathic pain, and migraine. PEA has also been found to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease.
In the food industry, PEA is used as a flavoring agent, particularly in fruit and floral flavors. It is also used in perfumes, cosmetics, and detergents due to its pleasant aroma. In agriculture, PEA has been found to possess insecticidal and fungicidal properties. It has been shown to be effective against various pests and diseases, including aphids, whiteflies, and powdery mildew.
properties
CAS RN |
10522-02-8 |
|---|---|
Product Name |
2-Hydroxy-1-phenylethyl acetate |
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.2 g/mol |
IUPAC Name |
(2-hydroxy-1-phenylethyl) acetate |
InChI |
InChI=1S/C10H12O3/c1-8(12)13-10(7-11)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3 |
InChI Key |
LOLNQOPVHRAGHR-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CO)C1=CC=CC=C1 |
Canonical SMILES |
CC(=O)OC(CO)C1=CC=CC=C1 |
Other CAS RN |
25496-77-9 10522-02-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



